4-(3,5-ditert-butyl-4-hydroxyphenyl)butanenitrile
Overview
Description
4-(3,5-ditert-butyl-4-hydroxyphenyl)butanenitrile is an organic compound known for its antioxidant properties. It is a derivative of phenol and is characterized by the presence of bulky tert-butyl groups which enhance its stability and reactivity. This compound is widely used in various industrial applications due to its ability to inhibit oxidation processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-ditert-butyl-4-hydroxyphenyl)butanenitrile typically involves the alkylation of 4-hydroxybenzonitrile with tert-butyl bromide in the presence of a strong base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality. The use of high-purity reagents and solvents is crucial in minimizing impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-ditert-butyl-4-hydroxyphenyl)butanenitrile undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride or catalytic hydrogenation are commonly used.
Substitution: Friedel-Crafts alkylation or acylation reactions are employed for substituting the tert-butyl groups.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Various alkylated or arylated phenolic derivatives.
Scientific Research Applications
4-(3,5-ditert-butyl-4-hydroxyphenyl)butanenitrile has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of materials.
Biology: Investigated for its potential protective effects against oxidative stress in biological systems.
Medicine: Explored for its potential therapeutic effects in preventing oxidative damage in cells and tissues.
Industry: Utilized in the production of stabilizers for plastics, rubbers, and other materials to enhance their longevity and performance.
Mechanism of Action
The antioxidant activity of 4-(3,5-ditert-butyl-4-hydroxyphenyl)butanenitrile is primarily due to its ability to donate hydrogen atoms from the phenolic hydroxyl group, thereby neutralizing free radicals. The bulky tert-butyl groups provide steric hindrance, protecting the phenolic core from further oxidation and enhancing the compound’s stability. This mechanism involves the scavenging of reactive oxygen species (ROS) and the inhibition of oxidative chain reactions.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Di-tert-butyl-4-hydroxyphenylpropionic acid
- 3,5-Di-tert-butyl-4-hydroxybenzaldehyde
- 3,5-Di-tert-butyl-4-hydroxyhydrocinnamic acid
Uniqueness
4-(3,5-ditert-butyl-4-hydroxyphenyl)butanenitrile is unique due to the presence of the nitrile group, which imparts distinct chemical properties and reactivity compared to its analogs. The nitrile group allows for further functionalization and derivatization, making it a versatile compound in synthetic chemistry and industrial applications.
Properties
IUPAC Name |
4-(3,5-ditert-butyl-4-hydroxyphenyl)butanenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO/c1-17(2,3)14-11-13(9-7-8-10-19)12-15(16(14)20)18(4,5)6/h11-12,20H,7-9H2,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKWMCNVJJKXPBL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCCC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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